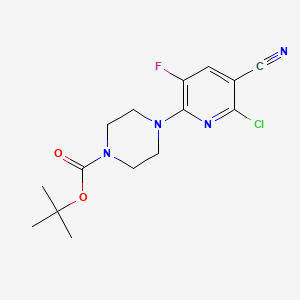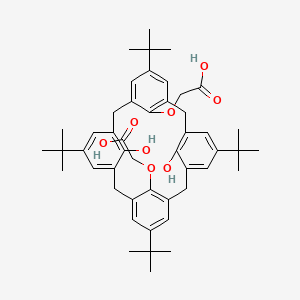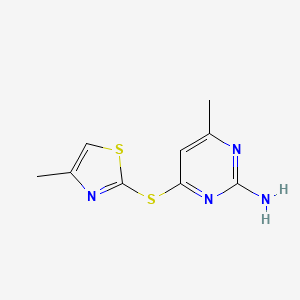
4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine is a heterocyclic compound that features both thiazole and pyrimidine rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine typically involves the condensation of 4-methylthiazol-2-amine with a suitable pyrimidine derivative. One common method involves the use of 4-bromomethyl coumarin and 4,5-dihydrothiazole-2-thiol in anhydrous potassium carbonate using absolute ethanol as a solvent . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize reaction conditions, reduce waste, and improve the overall efficiency of the synthesis.
化学反応の分析
Types of Reactions
4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and pyrimidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.
科学的研究の応用
4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being investigated for its potential as an antimicrobial, antiviral, and anticancer agent.
作用機序
The mechanism of action of 4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and pyrimidine rings can bind to active sites on enzymes, inhibiting their activity and disrupting biological pathways. This compound can also interact with DNA and RNA, affecting gene expression and protein synthesis .
類似化合物との比較
Similar Compounds
4-Methylthiazol-2-amine: A simpler thiazole derivative with similar biological activity.
6-Methylpyrimidin-2-amine: A pyrimidine derivative with comparable chemical properties.
Thiazolo[4,5-b]pyridine: A fused heterocyclic compound with distinct electronic properties.
Uniqueness
4-Methyl-6-((4-methylthiazol-2-yl)thio)pyrimidin-2-amine is unique due to its combination of thiazole and pyrimidine rings, which confer a distinct set of chemical and biological properties.
特性
分子式 |
C9H10N4S2 |
|---|---|
分子量 |
238.3 g/mol |
IUPAC名 |
4-methyl-6-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]pyrimidin-2-amine |
InChI |
InChI=1S/C9H10N4S2/c1-5-3-7(13-8(10)11-5)15-9-12-6(2)4-14-9/h3-4H,1-2H3,(H2,10,11,13) |
InChIキー |
AJMYPBLFWRHTPH-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC(=N1)N)SC2=NC(=CS2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


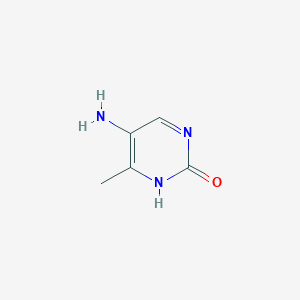
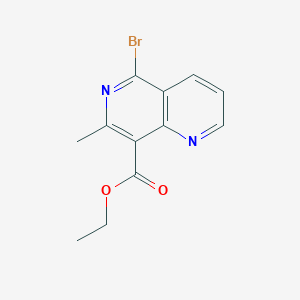
![tert-Butyl 3-vinyl-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B14886960.png)


![3-[3-(2-Chlorophenyl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B14886988.png)
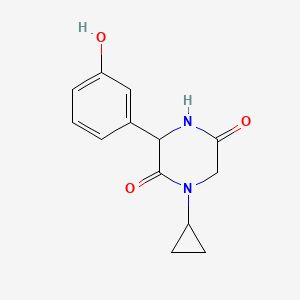
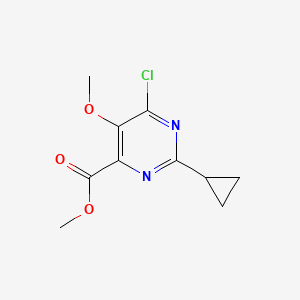
![2-(2-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14887010.png)

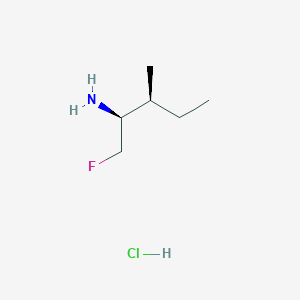
![N-(1-(1-Acryloylpiperidin-3-yl)-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-(3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propanamide](/img/structure/B14887018.png)
